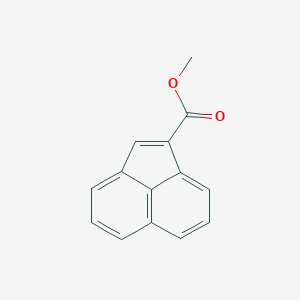
Methyl acenaphthylene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl acenaphthylene-1-carboxylate is an organic compound derived from acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a carboxylate ester group attached to the acenaphthylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl acenaphthylene-1-carboxylate typically involves the esterification of acenaphthylene-1-carboxylic acid. This can be achieved through the reaction of acenaphthylene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. One common method is the use of a continuous flow reactor where acenaphthylene-1-carboxylic acid and methanol are continuously fed into the reactor along with a suitable acid catalyst. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl acenaphthylene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene-1,2-dione.
Reduction: Reduction of the ester group can yield acenaphthylene-1-carboxaldehyde.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Acenaphthylene-1,2-dione.
Reduction: Acenaphthylene-1-carboxaldehyde.
Substitution: Various acenaphthylene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl acenaphthylene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of methyl acenaphthylene-1-carboxylate in chemical reactions typically involves the activation of the ester group. The ester group can undergo nucleophilic attack, leading to the formation of various intermediates and products. In biological systems, esterases can hydrolyze the ester bond, releasing acenaphthylene-1-carboxylic acid and methanol.
Comparison with Similar Compounds
Similar Compounds
Acenaphthylene-1-carboxylic acid: The parent compound from which methyl acenaphthylene-1-carboxylate is derived.
Acenaphthylene-1,2-dione: An oxidation product of acenaphthylene derivatives.
Methyl naphthalene-1-carboxylate: A structurally similar compound with a naphthalene core instead of acenaphthylene.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its polycyclic aromatic nature combined with the ester functionality makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
79539-32-5 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl acenaphthylene-1-carboxylate |
InChI |
InChI=1S/C14H10O2/c1-16-14(15)12-8-10-6-2-4-9-5-3-7-11(12)13(9)10/h2-8H,1H3 |
InChI Key |
KKANQOVFDLAQDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















